molecular formula C21H22N4O3S B2980090 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 941877-37-8

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2980090
M. Wt: 410.49
InChI Key: TXVDFPMCQNHORE-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an amino group (NH2), a thio group (S), a quinazolinone group, and a benzamide group. These groups could potentially confer a variety of chemical properties to the compound.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves multi-step reactions that introduce the various functional groups in a specific sequence.



Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a large number of atoms. Detailed structural analysis would typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the amino, thio, quinazolinone, and benzamide groups are all reactive and could potentially participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the types of functional groups present in the compound.


Scientific Research Applications

Synthesis of Quinazoline Derivatives

Research into the synthesis of quinazoline derivatives has shown a variety of methods and applications, including the development of novel catalysts, green chemistry approaches, and the synthesis of potentially biologically active compounds. For instance, the use of glycerol-based ionic liquids with a boron core has been described as a highly efficient and reusable medium for the synthesis of quinazolinones, highlighting the interest in environmentally friendly and sustainable chemical processes (Safaei et al., 2013).

Biological Activities and Applications

The biological activity of quinazoline derivatives has been a significant area of interest, with studies exploring their potential as anticancer, anticonvulsant, and antimicrobial agents. For example, novel thioquinazolinone-based 2-aminobenzamide derivatives have been synthesized and evaluated as potent histone deacetylase (HDAC) inhibitors, showing promising antiproliferative activities against several human cancer cell lines (Cheng et al., 2019). Another study highlighted the synthesis of new thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities, further underscoring the versatility of quinazoline derivatives in medicinal chemistry (Rajasekaran et al., 2013).

Antioxidant Properties

Quinazolin derivatives have also been studied for their antioxidant properties. Research into the synthesis and characterization of such compounds has revealed their potential as effective scavengers of free radicals, suggesting applications in addressing oxidative stress-related conditions (Al-azawi, 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions should always be followed when working with chemical compounds in a laboratory setting.


Future Directions

Future research on this compound could involve more detailed studies of its synthesis, structure, reactivity, and potential biological activity. This could include experimental studies as well as computational modeling.


properties

IUPAC Name

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-2-11-23-19(27)15-9-7-14(8-10-15)12-25-20(28)16-5-3-4-6-17(16)24-21(25)29-13-18(22)26/h3-10H,2,11-13H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVDFPMCQNHORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

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